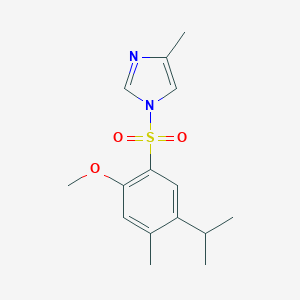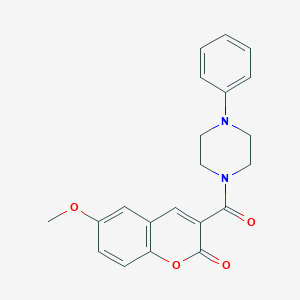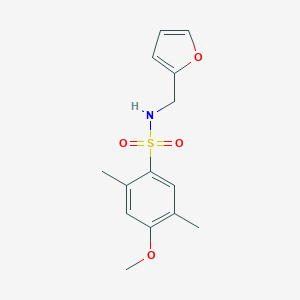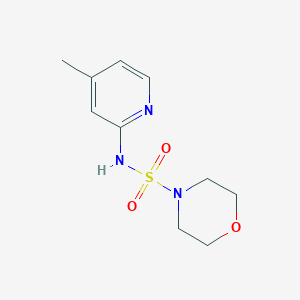![molecular formula C14H15N3O3 B279157 N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide, commonly known as ABEF, is a synthetic compound that has gained attention in the scientific community due to its potential in biochemical and physiological research. ABEF is a furamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of ABEF involves the formation of hydrogen bonds with the target molecule, leading to the inhibition of its activity. ABEF has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. ABEF has also been shown to bind to the binding site of receptors, preventing the binding of ligands and inhibiting the signaling pathway.
Biochemical and Physiological Effects:
ABEF has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor signaling, and the regulation of protein-protein interactions. ABEF has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. ABEF has also been shown to modulate the signaling pathway of G protein-coupled receptors, leading to the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
ABEF has several advantages for lab experiments, including its high purity and yield, its ability to inhibit enzyme activity and modulate receptor signaling, and its potential in the study of protein-protein interactions. However, ABEF also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of ABEF, including the development of new synthesis methods, the identification of new targets for ABEF, and the determination of its safety and efficacy in vivo. Further studies are needed to determine the optimal dosage and administration of ABEF, as well as its potential for use in the treatment of various diseases. Additionally, the study of ABEF in combination with other compounds may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
ABEF can be synthesized using various methods, including the condensation reaction of 2-aminobenzamide and 2-furoic acid, followed by reduction using sodium borohydride. Another method involves the reaction of 2-aminobenzamide and 2-furoyl chloride in the presence of triethylamine, followed by reduction using lithium aluminum hydride. Both methods result in the formation of ABEF with high purity and yield.
Applications De Recherche Scientifique
ABEF has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor binding. ABEF has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are involved in physiological processes such as neurotransmission and acid-base balance. ABEF has also been used to study the binding of ligands to receptors, such as the G protein-coupled receptor.
Propriétés
Formule moléculaire |
C14H15N3O3 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
N-[2-[(2-aminobenzoyl)amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c15-11-5-2-1-4-10(11)13(18)16-7-8-17-14(19)12-6-3-9-20-12/h1-6,9H,7-8,15H2,(H,16,18)(H,17,19) |
Clé InChI |
OQSCBFCRHGEFAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)



